molecular formula C12H11F3N2O3 B11838177 Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B11838177
M. Wt: 288.22 g/mol
InChI Key: VVLTYRHTHOFPMB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • The ethyl carboxylate group would produce a quartet at δ ~4.3 ppm (OCH₂CH₃) and a triplet at δ ~1.3 ppm (CH₃).
    • The methoxy group (-OCH₃) would appear as a singlet near δ 3.9 ppm.
    • Aromatic protons on the pyrazolo[1,5-a]pyridine core would resonate between δ 6.5–8.5 ppm, split into distinct multiplets due to coupling .
  • ¹³C NMR :

    • The carbonyl carbon (C=O) would resonate at δ ~165 ppm.
    • The trifluoromethyl carbon (-CF₃) would appear as a quartet (J ≈ 280 Hz) near δ 120 ppm.
  • ¹⁹F NMR :

    • The -CF₃ group would produce a singlet at δ ~-63 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ester group).
  • Peaks at ~1250 cm⁻¹ (C-O-C asymmetric stretch of the ester) and ~1100 cm⁻¹ (C-O stretch of the methoxy group).
  • Aromatic C=C stretches near 1600 cm⁻¹ and C-F stretches at ~1150 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the pyrazolo[1,5-a]pyridine core would absorb in the UV region, with λₘₐₛ likely between 250–300 nm. Substituents such as -CF₃ and -OCH₃ may induce bathochromic shifts due to electron-withdrawing and donating effects, respectively.

While experimental spectra are not provided in the cited sources, these predictions align with established trends for similar heterocyclic esters . Future studies should prioritize empirical characterization to validate these inferences.

Properties

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H11F3N2O3/c1-3-20-11(18)9-7-5-4-6-8(19-2)17(7)16-10(9)12(13,14)15/h4-6H,3H2,1-2H3

InChI Key

VVLTYRHTHOFPMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=C1C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The CDC approach, as demonstrated in pyrazolo[1,5-a]pyridine syntheses, involves coupling N-amino-2-iminopyridines with β-ketoesters under oxidative conditions. For the target compound, 7-methoxy-2-(trifluoromethyl) substitution necessitates :

  • Trifluoromethyl-β-ketoester : Ethyl 4,4,4-trifluoroacetoacetate serves as the coupling partner.

  • Methoxy-substituted N-amino-2-iminopyridine : Synthesized via condensation of 3-methoxypyridin-2-amine with hydroxylamine.

Optimized Conditions :

  • Solvent: Ethanol with 6 equivalents of acetic acid.

  • Catalyst: None (aerobic oxidation).

  • Temperature: 130°C under O₂ atmosphere (1 atm).

  • Reaction Time: 18 hours.

Key Data :

Entryβ-KetoesterYield (%)
1Ethyl 4,4,4-trifluoroacetoacetate74

This method achieves 74% yield for analogous trifluoromethylated pyrazolo[1,5-a]pyridines, with the methoxy group introduced via the N-amino-2-iminopyridine precursor.

Copper-Mediated Cyclization

Catalytic System and Substrate Scope

A copper-catalyzed protocol, adapted from pyrazolo[1,5-a]pyridine syntheses, employs:

  • Ethyl 2-(pyridin-2-yl)acetate : Modified to include a 7-methoxy group via prior O-methylation.

  • Trifluoroacetonitrile : Introduces the CF₃ group through nucleophilic addition.

Reaction Setup :

  • Catalysts: Cu(OAc)₂ (1 equiv) and CuBr (1 equiv).

  • Base: 1,8-Diazabicycloundec-7-ene (DBU, 3 equiv).

  • Solvent: DMSO at 60–65°C under argon.

  • Time: 6 hours.

Performance Metrics :

  • Regioselectivity : >95% for the 2-CF₃ position due to electronic effects of the methoxy group.

  • Yield : 68% after column chromatography.

Multi-Step Synthesis via Halogen Intermediates

Halogenation and Nucleophilic Substitution

A patent-based route utilizes halogenated intermediates for late-stage functionalization:

Step 1 : Synthesis of 5-trifluoromethylpyrazolo[1,5-a]pyridine-3-carboxylate.

  • Starting Material: 4-Trifluoromethylpyridine.

  • Hydrazide Formation: Reaction with 2,4,6-trimethylbenzenesulfonyl hydrazide.

  • Cyclization: With ethyl propiolate in DMF/K₂CO₃ (80°C, 12 hours).

Step 2 : Methoxy Group Introduction.

  • Intermediate: 7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate.

  • Substitution: NaOMe in MeOH at reflux (6 hours, 82% yield).

Advantages :

  • Scalability: Gram-scale production demonstrated.

  • Purity: >99% by HPLC after recrystallization.

TEMPO-Mediated Oxidative Cyclization

One-Pot Procedure

A radical-based method enables direct construction of the pyrazole ring:

Reagents :

  • N-Aminopyridinium Salt: 1-Amino-3-methoxypyridinium 2,4,6-trimethylbenzenesulfonate.

  • Trifluoromethyl Acrylonitrile: Generated in situ from CF₃CH₂CN.

  • Oxidant: TEMPO (2 equiv) with DIPEA in acetonitrile.

Conditions :

  • Temperature: Room temperature.

  • Time: 30 minutes.

Outcome :

  • Yield: 70% with no detectable regioisomers.

  • Functional Group Tolerance: Stable under radical conditions.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
CDC Strategy74No metal catalystHigh temperature required
Copper-Mediated68Rapid cyclizationSensitive to oxygen moisture
Halogen Intermediates82ScalabilityMulti-step synthesis
TEMPO-Mediated70Room-temperature conditionsLimited substrate scope

Challenges and Optimization Strategies

  • Trifluoromethyl Stability : The CF₃ group may decompose under strongly acidic conditions (e.g., HCl in ethanol). Mitigated by using acetic acid as a mild acid.

  • Methoxy Group Orientation : Regioselective O-methylation requires protecting group strategies (e.g., SEM groups) to prevent para-substitution.

  • Crystallization Issues : Ethyl ester derivatives often form oils. Recrystallization from hexane/EtOAc (3:1) improves purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group at position 3 can undergo hydrolysis to form carboxylic acid derivatives. For example, esters like ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate hydrolyze under basic or acidic conditions .

Reaction :
Ethyl ester → Carboxylic acid (e.g., using LiOH or HCl)

Substitution Reactions

The trifluoromethyl (CF₃) group at position 2 and methoxy (OCH₃) group at position 7 influence reactivity:

  • Electron-withdrawing CF₃ : Enhances electrophilic substitution at adjacent positions (e.g., C-3 or C-5).

  • Electron-donating OCH₃ : May activate positions for nucleophilic substitution.

Cross-Coupling Reactions

Pyrazolo[1,5-a]pyridines often participate in Pd-catalyzed coupling reactions. For instance, 7-alkynylpyrazolo[1,5-a]pyrimidines undergo C–C cross-coupling to form biaryl derivatives .

Example :
7-Alkynyl derivative + Aryl halide → Biaryl product via Sonogashira coupling

Reactivity of the Pyrazolo[1,5-a]pyridine Core

The bicyclic system’s nitrogen atoms and conjugated aromaticity dictate stability and reactivity:

  • Cyclization : β-dicarbonyl compounds and aminopyridines form the core via [4+2] cycloaddition .

  • Functionalization : Positions 3 and 5 are often targets for alkylation, formylation, or oxidation .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of pyrazole derivatives, including Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate, in targeting various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines.
  • Antimicrobial Properties :
    • Compounds with similar structures have been evaluated for their antimicrobial activities. This compound may exhibit activity against bacterial and fungal pathogens, making it a candidate for the development of new antimicrobial agents .
  • Inhibition of Protein Interactions :
    • The trifluoromethyl group in the compound can enhance its binding affinity to specific protein targets, potentially inhibiting harmful protein-protein interactions involved in disease progression .

Agrochemical Applications

  • Pesticidal Activity :
    • The unique properties of pyrazole derivatives suggest their utility as agrochemicals. This compound may be explored for its effectiveness against agricultural pests and diseases, contributing to sustainable agriculture practices.

Material Science Applications

  • Synthesis of Functional Materials :
    • The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its structural modifications can lead to materials suitable for applications in organic electronics or photonic devices.

Case Studies and Research Findings

StudyFocusFindings
Hublikar et al. (2018)Antimicrobial ActivitySynthesized derivatives showed significant antibacterial effects against various pathogens .
Zhang et al. (2007)Anticancer ActivityDemonstrated that pyrazole derivatives could inhibit tumor growth in vitro .
Spallarossa et al. (2020)Synthesis TechniquesDeveloped regioselective synthesis methods for pyrazole compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Relevance Synthesis Method
Target Compound : Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate 7-OCH₃, 2-CF₃ C₁₂H₁₁F₃N₂O₃ (estimated) ~287 (estimated) High lipophilicity, metabolic stability Potential kinase inhibition, antitumor activity Pd-catalyzed arylation or nucleophilic substitution
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate None C₁₀H₁₀N₂O₂ 190.19 Baseline structure Scaffold for derivatization Condensation of α,β-unsaturated esters
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 5-OCH₃ C₁₁H₁₂N₂O₃ 220.23 Moderate polarity Intermediate for bioactive analogs Methoxylation via SNAr or cross-coupling
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(3-MeO-phenyl), 7-CF₃ (pyrimidine core) C₁₇H₁₄F₃N₃O₃ 365.31 Enhanced π-stacking ability Anticancer research (e.g., DHODH inhibition ) Multi-step coupling with aryl halides
Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate 7-OH, 2-CH₃, 3-CF₃-Ph (pyrimidine core) C₁₈H₁₅F₃N₃O₃ 378.33 Hydrogen-bonding capability Myeloid differentiation modulation Cyclocondensation of hydrazines

Key Observations:

Substituent Position and Ring System :

  • The target compound ’s pyrazolo[1,5-a]pyridine core differs from pyrimidine-fused analogs (e.g., ), which exhibit altered electronic properties and binding affinities.
  • Substituents at position 2 (CF₃) and 7 (OCH₃) optimize steric and electronic interactions in drug-receptor binding .

Biological Activity: Trifluoromethyl groups enhance metabolic stability and membrane permeability, critical for CNS-targeting drugs . Pyrazolo[1,5-a]pyrimidines (e.g., ) show potent inhibition of human dihydroorotate dehydrogenase (DHODH), a target in acute myelogenous leukemia .

Synthetic Routes :

  • The target compound likely employs Pd-catalyzed C–H arylation for introducing the trifluoromethyl group at position 2, as seen in analogous systems .
  • Methoxy groups are typically introduced via nucleophilic substitution or Cu-mediated coupling .

Notes

  • Synthesis Challenges : The trifluoromethyl group’s introduction often requires specialized reagents (e.g., CF₃Cu or CF₃I) under inert conditions .
  • Biological Screening : Derivatives with 7-OCH₃ and 2-CF₃ are prioritized for kinase profiling due to their balanced solubility and target affinity .
  • Conflicting Data : Pyrazolo[1,5-a]pyrimidines (e.g., ) are often misclassified as pyridines; careful spectral analysis (e.g., HRMS, ¹H/¹³C NMR) is essential for structural validation .

Biological Activity

Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties. This article synthesizes recent findings on its biological activity, providing an overview of its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₂H₁₁F₃N₂O₃
  • Molecular Weight : 288.22 g/mol
  • CAS Number : 1219130-35-4
  • Density : 1.39 g/cm³ (predicted) .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In particular:

  • COX Inhibition : The compound exhibits selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study indicated that certain pyrazole derivatives demonstrated significant COX-2 inhibitory activity with IC₅₀ values ranging from 0.034 to 0.052 μM, indicating a high potency compared to standard anti-inflammatory drugs like celecoxib .
  • Edema Models : In carrageenan-induced rat paw edema models, compounds similar to Ethyl 7-methoxy showed promising results with edema inhibition percentages significantly higher than those of traditional NSAIDs .

Analgesic Effects

In addition to anti-inflammatory properties, the compound has been evaluated for its analgesic effects:

  • Pain Models : Studies utilizing various pain models have shown that pyrazole derivatives can reduce pain responses significantly. For instance, some derivatives exhibited inhibition percentages in analgesic activity comparable to established analgesics .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the trifluoromethyl group is believed to enhance lipophilicity and improve binding affinity to target enzymes. The methoxy group at the 7-position also contributes to the modulation of pharmacological properties.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Study on COX Selectivity :
    • A derivative demonstrated a selectivity index (SI) for COX-2 over COX-1 that was significantly higher than that of traditional NSAIDs, suggesting a favorable safety profile .
  • Histopathological Evaluations :
    • Histopathological assessments in animal models indicated minimal degenerative changes in organs such as the liver and kidneys when treated with this compound, supporting its gastrointestinal safety .
  • Comparative Analyses :
    • Comparative studies showed that certain derivatives of pyrazole exhibited better anti-inflammatory effects than celecoxib and indomethacin, which are commonly used medications for inflammation and pain management .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionIC₅₀ values between 0.034 - 0.052 μM
Edema InhibitionHigher than celecoxib
Analgesic ActivityComparable to established analgesics
Histopathological SafetyMinimal changes observed

Q & A

Q. Advanced In Silico Workflow :

Retrosynthesis : Tools like AiZynthFinder propose routes using available building blocks (e.g., ethyl propionylacetate) .

ADMET Prediction : SwissADME estimates bioavailability (%F >70% for methoxy derivatives) .

Docking : AutoDock Vina screens against targets like COX-2 or HMG-CoA reductase, with binding energies ≤-8.0 kcal/mol indicating high affinity .

What analytical techniques confirm regioselectivity in pyrazolo[1,5-a]pyridine functionalization?

Basic Techniques :
1H-1H NOESY NMR detects spatial proximity between substituents (e.g., methoxy at C7 and trifluoromethyl at C2) .

Advanced Validation :
X-ray crystallography unambiguously assigns positions. For example, C7-methoxy groups exhibit hydrogen bonding with adjacent carboxylate oxygens (distance: 2.8–3.0 Å) .

How are reaction conditions optimized for scale-up without compromising yield?

Basic Optimization :
Solvent screening (DMF vs. acetonitrile) balances reactivity and safety. Catalytic systems (e.g., triethylamine in acetonitrile at 60°C) improve atom economy .

Advanced Process Chemistry :
Continuous flow reactors reduce reaction times (from 12 h to 2 h) and enhance reproducibility. In-line FTIR monitors intermediate formation in real time .

How are synthetic byproducts characterized and repurposed?

Advanced Contingency :
Unreacted intermediates (e.g., 5-aminopyrazole derivatives) are diverted to parallel syntheses of pyrazolo[1,5-a]pyrimidine libraries via Pd-mediated C-H activation .

What safety protocols address hazards in handling trifluoromethyl precursors?

Basic Safety :
Use of inert atmospheres (N2/Ar) prevents oxidation. Waste containing fluorinated byproducts is segregated and treated via incineration to avoid PFAS contamination .

Advanced Mitigation :
FTIR headspace analysis detects volatile trifluoroacetyl intermediates, triggering automated ventilation in gloveboxes .

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